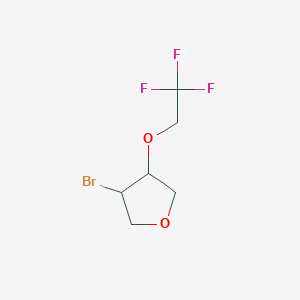
Kadsudilactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kadsudilactone is a triterpenoid lactone compound isolated from the Kadsura species, specifically from Kadsura coccinea . This compound is part of a broader class of natural products known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Kadsudilactone typically involves the extraction from the EtOAc (ethyl acetate) extracts of Kadsura coccinea . The isolation process includes various chromatographic techniques to purify the compound. The structures of the isolated compounds are established using 1D and 2D NMR techniques and mass spectroscopy .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Kadsudilactone, like other triterpenoid lactones, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired transformation, but they typically involve standard laboratory procedures.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Kadsudilactone has been the subject of various scientific studies due to its potential therapeutic properties. Some of the key research applications include:
Wirkmechanismus
The exact mechanism of action of Kadsudilactone is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in cell proliferation and apoptosis . Further research is needed to elucidate the detailed mechanisms and identify the primary molecular targets.
Vergleich Mit ähnlichen Verbindungen
Kadsudilactone is part of a group of triterpenoid lactones found in the Kadsura species. Similar compounds include:
Kadsulactone: Another triterpenoid lactone with similar biological activities.
Schisanlactone A: A related compound with potential anti-inflammatory properties.
Nigranoic Acid: Known for its antiviral activity.
This compound stands out due to its unique structural features and specific biological activities, which make it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C30H44O4 |
|---|---|
Molekulargewicht |
468.7 g/mol |
IUPAC-Name |
(1S,3R,9R,12S,13S,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxapentacyclo[10.7.0.01,3.03,9.013,17]nonadecan-6-one |
InChI |
InChI=1S/C30H44O4/c1-18-7-8-21(33-25(18)32)19(2)20-11-13-28(6)23-10-9-22-26(3,4)34-24(31)12-14-29(22)17-30(23,29)16-15-27(20,28)5/h7,19-23H,8-17H2,1-6H3/t19-,20+,21+,22-,23-,27+,28-,29+,30-/m0/s1 |
InChI-Schlüssel |
ICCRBQBVSMVIHE-ZHOVTUGESA-N |
Isomerische SMILES |
CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CCC(=O)OC6(C)C)C)C |
Kanonische SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(=O)OC6(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 2'-amino-1-benzyl-4'H-spiro[piperidine-4,7'-thiazolo[5,4-c]pyridine]-5'(6'H)-carboxylate](/img/structure/B13079302.png)








![1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13079364.png)
![2-Methyl-5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13079368.png)



